molecular formula C9H14O3 B2626910 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid CAS No. 2416234-60-9

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

Cat. No. B2626910
M. Wt: 170.208
InChI Key: UIIYWRAPRHDINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is "7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-" . It has a molecular weight of 154.2493 and its IUPAC Standard InChI is InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of “7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound “7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-” has a refractive index of 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chiral Building Blocks for Terpenoids

The compound and its related structures serve as versatile chiral building blocks for the synthesis of terpenoids. These are applied in total synthesis efforts for various natural products, including eudesmanes, agarofurans, and norcarotenoids. The ability to obtain optically pure enantiomers of these compounds allows for the exploration of their biological activity and the synthesis of pharmaceutically relevant molecules (Guangzhe Yu, 2005).

Natural Product Synthesis

A new cyclohexylacetic acid derivative, closely related to the compound of interest, was isolated from the aerial parts of Emilia sonchifolia. This discovery highlights the structural diversity and potential biological relevance of such compounds in natural product synthesis and drug discovery (Shoumao Shen et al., 2013).

Stereoselective Synthesis

These compounds are key intermediates in the highly stereoselective synthesis of aminohydroxylated derivatives, showcasing their importance in constructing complex molecular architectures with precise stereocontrol. Such processes are crucial for developing molecules with specific biological activities (S. Allemann & P. Vogel, 1991).

Acid-Catalyzed Rearrangements

The compound and its analogs undergo fascinating acid-catalyzed rearrangements, providing insights into migratory aptitudes and reaction mechanisms. These studies contribute to our understanding of organic reaction pathways and can inform the design of new synthetic routes (C. L. Drian & P. Vogel, 1987).

Synthetic Routes to Functionalized Molecules

The detailed studies and synthetic routes involving the compound and its derivatives offer pathways to various functionalized molecules. This includes the synthesis of tetrahydrofuran derivatives, showcasing the compound's utility in accessing a broad range of chemical space for potential pharmaceuticals (G. T. Wang et al., 2001).

Safety And Hazards

The safety information for “{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol” indicates that it has hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-2-3-9(5-8,6-12-8)4-7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYWRAPRHDINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

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